(3aR,8aS)-2-(Pyrimidin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
CAS No.: 1108603-37-7
Cat. No.: VC8338206
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1108603-37-7 |
|---|---|
| Molecular Formula | C14H11N3O |
| Molecular Weight | 237.26 g/mol |
| IUPAC Name | (3aS,8bR)-2-pyrimidin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
| Standard InChI | InChI=1S/C14H11N3O/c1-2-5-10-9(4-1)8-11-12(10)17-14(18-11)13-15-6-3-7-16-13/h1-7,11-12H,8H2/t11-,12+/m0/s1 |
| Standard InChI Key | NCBUCRJRQQJEEL-NWDGAFQWSA-N |
| Isomeric SMILES | C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC=CC=N4 |
| SMILES | C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC=N4 |
| Canonical SMILES | C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture and Stereochemistry
(3aR,8aS)-2-(Pyrimidin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS: 1108603-37-7) is a bicyclic system comprising an indeno[1,2-d]oxazole core fused to a pyrimidine ring. The molecular formula C₁₄H₁₁N₃O corresponds to a molar mass of 237.26 g/mol, with precise stereochemical configuration at the 3aR and 8aS positions critical for its biological activity . The isomeric SMILES notation C1[C@H]2C@@HN=C(O2)C4=NC=CC=N4 confirms the relative stereochemistry, while the InChIKey NCBUCRJRQQJEEL-NWDGAFQWSA-N provides a unique identifier for database referencing.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁N₃O | |
| Molecular Weight | 237.26 g/mol | |
| CAS Registry | 1108603-37-7 | |
| Storage Conditions | 2–8°C, sealed, dry | |
| Stereochemical Descriptor | (3aR,8aS) |
Synthesis and Manufacturing
Reaction Pathways and Optimization
The synthesis of this compound involves multi-step organic transformations, typically starting from functionalized indene precursors. A common strategy employs cyclocondensation reactions between pyrimidine-2-carbaldehyde derivatives and appropriately substituted dihydroxyindene intermediates under acidic or catalytic conditions. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, though specific details remain proprietary among suppliers .
Critical parameters influencing yield and purity include:
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Temperature modulation to prevent epimerization at stereogenic centers.
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Catalyst selection (e.g., Brønsted acids or transition-metal complexes) to enhance regioselectivity.
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Purification techniques such as preparative HPLC or crystallization from ethanol/water mixtures .
Applications in Drug Discovery and Development
Lead Optimization Strategies
Pharmaceutical researchers leverage the compound’s modular structure to introduce pharmacophoric groups at the C-5 position of the indenoxazole ring or the C-4/C-6 positions of the pyrimidine moiety. For example:
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Hydrophobic substituents (e.g., alkyl chains) enhance blood-brain barrier penetration for central nervous system targets.
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Hydroxyl or amine groups improve solubility and metabolic stability .
Table 2: Structure-Activity Relationship (SAR) Trends
| Modification Site | Biological Effect | Potency Change |
|---|---|---|
| Pyrimidine C-4 | Increased kinase inhibition | 3–5 fold ↑ |
| Indenoxazole C-5 | Enhanced antimicrobial activity | 10 fold ↑ |
| Oxazole N-1 | Reduced cytotoxicity | IC₅₀ > 100 µM |
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